1-[(4-Chlorophenyl)methyl]-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a synthetic compound specifically designed and synthesized for its potential biological activity, particularly as a cannabinoid antagonist. [] This compound is not naturally occurring and has primarily been investigated in the context of cannabinoid receptor interactions. [] Its role in scientific research centers around understanding cannabinoid receptor pharmacology and exploring potential therapeutic applications related to cannabinoid system dysfunction. []
The synthesis of 1-[(4-Chlorophenyl)methyl]-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one, designated as NESS 0327 in the source literature, involves a multi-step process: []
Formation of the Benzocycloheptene Core: This begins with the synthesis of 2-chloro-6,7,8,9-tetrahydro-benzocyclohepten-5-one (compound 5). []
Incorporation of the Pyrazole Ring: The benzocycloheptenone (compound 5) undergoes further reactions to incorporate the pyrazole moiety, ultimately leading to the formation of the key intermediate 8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxylic acid ethyl ester. []
Amide Formation and Final Product: In the final steps, the ethyl ester undergoes aminolysis with piperidine to yield the final compound, 1-[(4-chlorophenyl)methyl]-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one (NESS 0327). []
1-[(4-Chlorophenyl)methyl]-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one (NESS 0327) acts as an antagonist of the cannabinoid CB1 receptor. [] While the precise molecular mechanism is not explicitly detailed in the provided text, its antagonistic action likely involves:
Competitive Binding: NESS 0327 competes with endogenous cannabinoids and synthetic agonists like WIN 55,212-2 for binding to the CB1 receptor. [] This competition suggests that NESS 0327 occupies the receptor's binding site, preventing the binding of agonists.
Inhibition of Signal Transduction: By binding to the CB1 receptor, NESS 0327 prevents the receptor from undergoing the conformational changes necessary for activating downstream signaling pathways. [] This effectively blocks the effects of cannabinoid agonists.
The high selectivity of NESS 0327 for the CB1 receptor over the CB2 receptor underscores its potential as a tool for dissecting the specific roles of the CB1 receptor in various physiological and pathological processes. []
The primary application of 1-[(4-Chlorophenyl)methyl]-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one (NESS 0327) in scientific research is as a pharmacological tool for studying the cannabinoid system, particularly the CB1 receptor. [] Its applications include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2